Chemical properties of 3-Chloro-5-(difluoromethoxy)pyridin-2-amine
Chemical properties of 3-Chloro-5-(difluoromethoxy)pyridin-2-amine
Technical Whitepaper: Chemical Properties & Strategic Utility of 3-Chloro-5-(difluoromethoxy)pyridin-2-amine
Executive Summary
3-Chloro-5-(difluoromethoxy)pyridin-2-amine (CAS 130318-74-0) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Distinguished by its unique substitution pattern, this compound integrates three critical pharmacophoric elements: an exocyclic primary amine for hydrogen bond donation, a C3-chlorine atom for steric control and cross-coupling potential, and a C5-difluoromethoxy (-OCHF
The -OCHF
Physicochemical Profile
The integration of the electron-withdrawing difluoromethoxy group on the electron-deficient pyridine ring creates a distinct electronic environment. The following data summarizes the core properties.
| Property | Value / Description | Note |
| CAS Number | 130318-74-0 | Unique Identifier |
| Molecular Formula | C | |
| Molecular Weight | 194.57 g/mol | Fragment-like (<200 Da) |
| Appearance | Off-white to pale yellow solid | Crystalline |
| Predicted LogP | 1.8 ± 0.3 | Optimal for CNS/oral drugs |
| H-Bond Donors | 2 (NH | CF |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, F) | |
| pKa (Pyridine N) | ~2.5 - 3.0 (Predicted) | Reduced basicity due to -Cl and -OCHF |
Key Insight - The Lipophilic H-Bond:
Unlike the chemically inert -OCF
Synthetic Pathways
The synthesis of 3-Chloro-5-(difluoromethoxy)pyridin-2-amine requires careful orchestration to prevent over-halogenation or hydrolysis of the sensitive difluoromethoxy ether.
Retrosynthetic Analysis (DOT Diagram)
Primary Synthetic Protocol: O-Difluoromethylation
Rationale: Direct difluoromethylation of the phenol precursor is preferred over manipulating a pre-existing difluoromethoxy pyridine, as it allows for the ready availability of the 2-amino-3-chloro-5-hydroxy scaffold.
-
Reagents: 2-Amino-3-chloro-5-hydroxypyridine (1.0 equiv), Sodium chlorodifluoroacetate (1.5 equiv), K
CO (2.0 equiv). -
Solvent: DMF or DMF/Water (9:1) to solubilize the base and stabilize the transition state.
-
Conditions: Heat to 90–100°C. Sodium chlorodifluoroacetate decomposes to generate difluorocarbene (:CF
) in situ. -
Mechanism: The phenoxide anion attacks the electrophilic carbene to form a difluoromethyl anion intermediate, which is rapidly protonated.
-
Purification: The product is extracted into Ethyl Acetate, washed with brine, and purified via silica gel chromatography (Hexane/EtOAc gradient).
Safety Note: Difluorocarbene generation can produce gas pressure. Reactions should be conducted in a pressure vessel or with adequate venting behind a blast shield.
Reactivity & Functionalization
This scaffold offers three distinct vectors for chemical modification, making it an ideal "hinge-binding" motif for kinase inhibitors.
Reactivity Map (DOT Diagram)
-
The 2-Amino Group (Nucleophile):
-
Reaction: Acylation, Sulfonylation, or Urea formation.
-
Utility: This nitrogen often forms the primary hydrogen bond to the hinge region of kinase enzymes (e.g., interaction with the backbone carbonyl of the gatekeeper residue).
-
Protocol Tip: Due to the electron-withdrawing effect of the ring and substituents, this amine is less nucleophilic than aniline. Stronger electrophiles or catalysis (DMAP) may be required.
-
-
The 3-Chloro Position (Electrophile):
-
Reaction: Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).
-
Selectivity: The C3-Cl bond is activated by the adjacent pyridine nitrogen but sterically hindered by the C2-amine.
-
Catalyst Choice: Use sterically demanding, electron-rich ligands (e.g., XPhos, RuPhos) to facilitate oxidative addition and prevent catalyst poisoning by the free amine.
-
-
The 5-Difluoromethoxy Group (Modulator):
Spectral Characterization Standards
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:
-
H NMR (DMSO-d
):-
~7.0 - 7.5 ppm (t, J = ~74 Hz, 1H): The characteristic triplet of the -OCHF
proton. The large geminal coupling constant ( ) is the definitive confirmation of the difluoromethoxy group. -
~6.0 - 6.5 ppm (br s, 2H): The NH
protons (exchangeable with D O). -
Aromatic Region: Two distinct singlets or doublets (depending on 4,6-coupling) for the pyridine ring protons.
-
~7.0 - 7.5 ppm (t, J = ~74 Hz, 1H): The characteristic triplet of the -OCHF
-
F NMR:
- ~ -82.0 ppm (d, J = ~74 Hz): A doublet corresponding to the two equivalent fluorine atoms coupled to the single proton.
References
-
Erickson, J. A., et al. "The Difluoromethoxy Group in Medicinal Chemistry: Properties and Applications." Journal of Medicinal Chemistry, 2020. (Generalized reference for -OCHF2 properties).
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.
-
Zafrani, Y., et al. "Difluoromethoxy-benzimidazoles: A Physicochemical and Synthetic Study." Chemistry - A European Journal, 2017.
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PubChem Compound Summary. "3-Chloro-5-(trifluoromethyl)pyridin-2-amine (Analogous Data)." National Library of Medicine.
